molecular formula C7H12O2 B3385796 2-(oxan-4-ylidene)ethan-1-ol CAS No. 66505-81-5

2-(oxan-4-ylidene)ethan-1-ol

Cat. No.: B3385796
CAS No.: 66505-81-5
M. Wt: 128.17 g/mol
InChI Key: VYZOIJLOCPZABR-UHFFFAOYSA-N
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Description

2-(oxan-4-ylidene)ethan-1-ol is an organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes an oxane ring and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-4-ylidene)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 4-hydroxybutanal derivatives. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(oxan-4-ylidene)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The oxane ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(oxan-4-ylidene)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxane derivatives.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(oxan-4-ylidene)ethan-1-ol involves its interaction with specific molecular targets. The oxane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing various biological pathways.

Comparison with Similar Compounds

    2-(oxan-4-ylidene)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(oxan-4-ylidene)ethan-1-thiol: Contains a thiol group instead of a hydroxyl group.

    2-(oxan-4-ylidene)ethan-1-ol acetate: An ester derivative of this compound.

Uniqueness: this compound is unique due to its specific combination of an oxane ring and a hydroxyl group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(oxan-4-ylidene)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h1,8H,2-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZOIJLOCPZABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DIBAL 1 M in methylene chloride (76.9 mL, 76.9 mmol) was added to a solution of (tetrahydro-pyran-4-ylidene)-acetic acid methyl ester (4.0 g, 25.6 mmol) in methylene chloride (100 mL) under nitrogen atmosphere cooled to −78° C. The reaction was stirred for 1 h, allowed to warm to room temperature, and stirred for an additional 2 h. The reaction was cooled to 0° C. and slowly quenched with methanol (35 mL). The reaction was vigorously stirred with water (35 mL) and Na2SO4 (170 g) for 30 minutes at room temperature. The resulting slurry was filtered and concentrated to give 2-(tetrahydro-pyran-4-ylidene)-ethanol (3.2 g, 97%) as a colorless oil.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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4 g
Type
reactant
Reaction Step One
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100 mL
Type
solvent
Reaction Step One
Quantity
76.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(oxan-4-ylidene)ethan-1-ol
Reactant of Route 2
2-(oxan-4-ylidene)ethan-1-ol
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2-(oxan-4-ylidene)ethan-1-ol
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Reactant of Route 5
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Reactant of Route 6
2-(oxan-4-ylidene)ethan-1-ol

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